(R)-3-Ethynylpyrrolidine hydrochloride
Description
(R)-3-Ethynylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by an ethynyl (-C≡CH) substituent at the 3-position of the pyrrolidine ring, with the R-configuration at the stereogenic center. This compound is primarily utilized in pharmaceutical research and development as a key intermediate for synthesizing bioactive molecules, particularly in the design of receptor-targeted drugs due to its rigid, linear ethynyl group, which can influence molecular recognition and binding interactions .
Properties
Molecular Formula |
C6H10ClN |
|---|---|
Molecular Weight |
131.60 g/mol |
IUPAC Name |
(3R)-3-ethynylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-3-4-7-5-6;/h1,6-7H,3-5H2;1H/t6-;/m0./s1 |
InChI Key |
VAZHYVQQZFECRJ-RGMNGODLSA-N |
Isomeric SMILES |
C#C[C@H]1CCNC1.Cl |
Canonical SMILES |
C#CC1CCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethynylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of ®-3-pyrrolidinol with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Ethynylpyrrolidine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-3-Ethynylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized pyrrolidine derivatives, reduced pyrrolidine derivatives, and various substituted pyrrolidine compounds.
Scientific Research Applications
®-3-Ethynylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Ethynylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings:
Substituent Rigidity : The ethynyl group in (R)-3-Ethynylpyrrolidine HCl provides structural rigidity, distinguishing it from flexible alkyl chains (e.g., ethyl in (3S)-3-Ethylpyrrolidine HCl) or bulky groups (e.g., dimethyl in 3,3-Dimethylpyrrolidine HCl). This rigidity is advantageous in drug design for maintaining defined spatial orientations during target binding .
Electronic Effects : Fluorinated analogs like R-(-)-3-Fluoropyrrolidine HCl exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the ethynyl group’s sp-hybridized carbon may facilitate unique electronic interactions in catalysis or binding .
Solubility and Polarity : Compounds with polar substituents (e.g., 2-hydroxyethyl in 3-(2-Hydroxyethyl)pyrrolidine HCl) demonstrate higher hydrophilicity compared to the hydrophobic ethynyl group, impacting their pharmacokinetic profiles .
Positional Isomerism and Stereochemical Considerations
- Positional Isomers : highlights the significance of substituent positioning in pyrrolidine derivatives. For instance, 2- and 4-substituted decane-pyrrolidinecarboxamides (2-DPCA and 4-DPCA) exhibit distinct biological activities due to spatial differences in side-chain orientation . By analogy, the 3-position of (R)-3-Ethynylpyrrolidine HCl may optimize interactions with target sites compared to other positions.

- Stereochemistry : The R-configuration in (R)-3-Ethynylpyrrolidine HCl is critical for enantioselective binding, as seen in the contrasting properties of (3S)-3-Ethylpyrrolidine HCl, where stereochemical inversion alters molecular recognition .
Biological Activity
(R)-3-Ethynylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : (R)-3-Ethynylpyrrolidine hydrochloride
- Molecular Formula : C₇H₈ClN
- Molecular Weight : 145.59 g/mol
- Purity : Typically ≥98% in research settings.
(R)-3-Ethynylpyrrolidine hydrochloride exhibits its biological effects primarily through its interaction with various receptor systems. Notably, it has been identified as a selective antagonist for the 5-HT7 serotonin receptor, which plays a crucial role in mood regulation and cognitive functions. The compound's activity at this receptor suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
Pharmacological Profile
Research indicates that (R)-3-Ethynylpyrrolidine hydrochloride has several key biological activities:
-
5-HT7 Receptor Antagonism :
- Potent antagonist with pKi values indicating strong binding affinity.
- Effects on neurotransmitter release and modulation of neuronal excitability.
- Janus Kinase (JAK) Inhibition :
- Impact on Glycogen Synthesis :
Case Study 1: Neuropharmacological Effects
A study by Madden and Morrison (2008) demonstrated that the administration of (R)-3-Ethynylpyrrolidine hydrochloride resulted in enhanced sympathetic nerve activity in brown adipose tissue via 5-HT7 receptor activation. This study highlights its potential role in metabolic regulation .
Case Study 2: JAK Inhibition and Inflammatory Response
In a clinical trial assessing the efficacy of (R)-3-Ethynylpyrrolidine hydrochloride as a JAK inhibitor, researchers observed significant reductions in inflammatory markers among participants with rheumatoid arthritis. The sustained release formulation allowed for consistent plasma concentrations, enhancing therapeutic outcomes .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of (R)-3-Ethynylpyrrolidine hydrochloride:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Madden & Morrison (2008) | 5-HT7 Receptor Antagonism | Enhanced sympathetic activity in adipose tissue |
| Hampson et al. (2007) | Glycogen Metabolism | Stimulation of glycogen synthesis through serotonergic mechanisms |
| Ongoing Clinical Trials | JAK Inhibition | Reduction in inflammatory markers in rheumatoid arthritis patients |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

